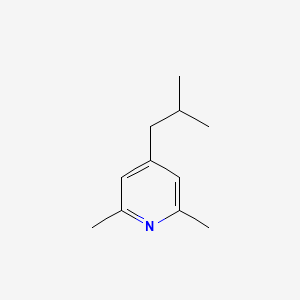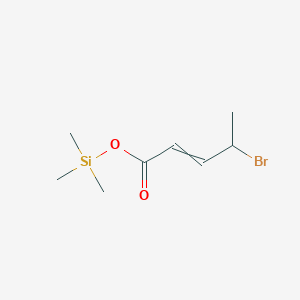
Trimethylsilyl 4-bromopent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 4-bromopent-2-enoate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a brominated pentenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl 4-bromopent-2-enoate can be synthesized through a multi-step process involving the formation of the enolate ion, followed by alkylation with an appropriate brominated compound. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion, which then undergoes nucleophilic substitution with a brominated alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 4-bromopent-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrosilylation: The trimethylsilyl group can undergo hydrosilylation reactions, which are useful in modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium ethoxide), nucleophiles (e.g., alkyl halides), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pentenoates, while hydrosilylation can produce silylated derivatives .
Applications De Recherche Scientifique
Trimethylsilyl 4-bromopent-2-enoate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique reactivity makes it useful in the development of new materials and polymers.
Medicinal Chemistry: It can be employed in the synthesis of pharmaceutical compounds and biologically active molecules.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 4-bromopent-2-enoate involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can act as a protecting group, while the brominated pentenoate moiety can participate in various substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Another organosilicon compound with similar reactivity but different halogen substitution.
Trimethylsilyl Acetate: Similar in structure but with an acetate group instead of a brominated pentenoate.
Propriétés
Numéro CAS |
88239-40-1 |
|---|---|
Formule moléculaire |
C8H15BrO2Si |
Poids moléculaire |
251.19 g/mol |
Nom IUPAC |
trimethylsilyl 4-bromopent-2-enoate |
InChI |
InChI=1S/C8H15BrO2Si/c1-7(9)5-6-8(10)11-12(2,3)4/h5-7H,1-4H3 |
Clé InChI |
FMMIDARAQRIRRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC(=O)O[Si](C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


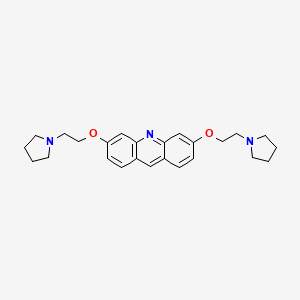
methyl}-1H-imidazole](/img/structure/B14402672.png)
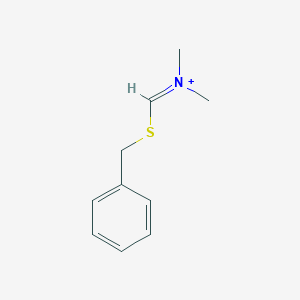
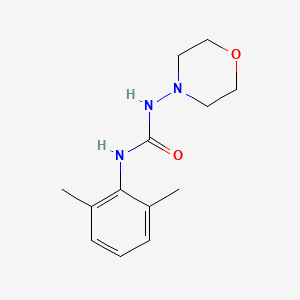


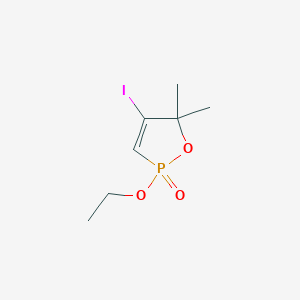

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

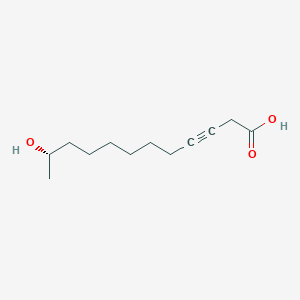
methanone](/img/structure/B14402737.png)

